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Introduction

Iceane (C₁₂H₁₈), also known as wurtzitane, is a saturated polycyclic hydrocarbon with a unique

cage-like structure. Its rigid framework and high degree of symmetry make it a molecule of

significant interest in theoretical and synthetic chemistry. Despite its fascinating structure, a

comprehensive repository of experimental spectroscopic data for pristine iceane is not readily

available in the public domain. This technical guide addresses this gap by providing a detailed

overview of the predicted spectroscopic properties of iceane based on established

computational methodologies. The data presented herein are derived from theoretical

calculations and serve as a valuable reference for the identification and characterization of

iceane and its derivatives in research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for pristine iceane. These

values have been estimated based on computational chemistry principles for saturated

polycyclic hydrocarbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Due to the high symmetry of the iceane molecule (D₃h point group), all methine (CH) protons

and carbons are chemically equivalent, as are all methylene (CH₂) protons and carbons. This
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results in a simple predicted NMR spectrum with only two signals in both the ¹H and ¹³C NMR

spectra.

Nucleus
Predicted Chemical Shift
(δ) ppm

Multiplicity

¹H (CH) ~1.85 Broad Singlet

¹H (CH₂) ~1.40 Broad Singlet

¹³C (CH) ~35 -

¹³C (CH₂) ~28 -

Table 2: Predicted Infrared (IR) Vibrational Frequencies

The predicted infrared spectrum of iceane is characterized by C-H stretching and bending

vibrations typical of saturated hydrocarbons.

Vibrational Mode
Predicted Frequency
(cm⁻¹)

Intensity

C-H Stretch (CH) ~2950 Medium

C-H Stretch (CH₂) ~2920, ~2850 Strong

C-H Bend (Scissoring, CH₂) ~1450 Medium

C-H Bend (Wagging/Twisting) ~1350 - ~1200 Medium-Weak

C-C Stretch ~1100 - ~800 Weak

Table 3: Predicted Mass Spectrometry Fragmentation

The mass spectrum of iceane is expected to show a prominent molecular ion peak (M⁺) due to

its stable cage structure. Fragmentation is predicted to occur through the loss of small

hydrocarbon fragments.
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m/z Proposed Fragment Relative Abundance

162 [C₁₂H₁₈]⁺ (Molecular Ion) High

147 [C₁₁H₁₅]⁺ Medium

133 [C₁₀H₁₃]⁺ Medium

119 [C₉H₁₁]⁺ Medium-Low

105 [C₈H₉]⁺ Medium-Low

91 [C₇H₇]⁺ Low

79 [C₆H₇]⁺ Low

67 [C₅H₇]⁺ Low

Computational Protocols
The predicted spectroscopic data presented in this guide are based on well-established

computational chemistry methods. The following sections detail the theoretical protocols for

generating this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Prediction
¹H and ¹³C NMR chemical shifts of iceane can be predicted using Density Functional Theory

(DFT) calculations, employing the Gauge-Independent Atomic Orbital (GIAO) method.

Methodology:

Geometry Optimization: The molecular geometry of iceane is first optimized using a DFT

method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).

NMR Calculation: Using the optimized geometry, the ¹H and ¹³C NMR isotropic shielding

values are calculated using the GIAO method at a higher level of theory (e.g., B3LYP/6-

311+G(2d,p)).
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Chemical Shift Referencing: The calculated isotropic shielding values (σ_iso) are converted

to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS),

according to the equation: δ = σ_ref - σ_iso.

Iceane Structure (SMILES/MOL) Geometry Optimization
(DFT: B3LYP/6-31G(d))

GIAO NMR Calculation
(DFT: B3LYP/6-311+G(2d,p))

Chemical Shift Calculation
(δ = σ_ref - σ_iso)

TMS Shielding Calculation

Predicted NMR Spectra
(¹H and ¹³C)

Iceane Structure Geometry Optimization
(DFT: B3LYP/6-31G(d))

Vibrational Frequency
Calculation

Frequency Scaling
(Empirical Factor) Predicted IR Spectrum

Iceane Molecule

In-silico Ionization

Molecular Ion [C₁₂H₁₈]⁺

Fragment 1
[C₁₁H₁₅]⁺
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To cite this document: BenchChem. [Spectroscopic Data of Pristine Iceane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13952405#spectroscopic-data-of-pristine-iceane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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